molecular formula C13H19NS B13258089 2-[(Benzylsulfanyl)methyl]piperidine CAS No. 383128-26-5

2-[(Benzylsulfanyl)methyl]piperidine

Cat. No.: B13258089
CAS No.: 383128-26-5
M. Wt: 221.36 g/mol
InChI Key: QMVYBPAAQWXTIF-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]piperidine is a chemical compound with the CAS Registry Number 383128-26-5 and a molecular formula of C13H19NS, corresponding to a molecular weight of 221.36 g/mol . This piperidine derivative is characterized by a benzylsulfanyl methyl substituent. Its molecular structure can be represented by the SMILES notation C1(CSCC2=CC=CC=C2)NCCCC1 . Researchers can also access its hydrochloride salt form (CAS 1864052-29-8) for expanded experimental applications . Compounds based on the fundamental piperidine scaffold are of significant interest in medicinal and organic chemistry research. They serve as valuable building blocks for the synthesis of more complex molecules . The structural motif of substituted piperidines is frequently explored in the development of novel bioactive compounds and in the creation of diverse chemical libraries for high-throughput screening . For instance, synthetic methodologies have been established to incorporate similar piperidine-based structures into molecular scaffolds with potential for binding various biological receptors . This product is intended for research purposes only in laboratory settings. It is not manufactured for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

383128-26-5

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)piperidine

InChI

InChI=1S/C13H19NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

QMVYBPAAQWXTIF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Description

A patented method describes the synthesis of benzyl-piperidylmethyl derivatives, including analogs of 2-[(Benzylsulfanyl)methyl]piperidine, by hydrogenation of corresponding pyridinium salts. The general process involves:

  • Formation of a pyridinium salt intermediate where the nitrogen of the pyridine ring is quaternized with a benzylsulfanyl methyl substituent.
  • Hydrogenation of this salt under mild conditions (1 to 20 atmospheres hydrogen pressure) using a platinum or platinum compound catalyst.
  • The reaction is typically conducted in an inert solvent (e.g., ethanol, ethyl acetate) at temperatures ranging from -20°C to +120°C.

Reaction Conditions and Outcomes

Parameter Typical Range/Value
Catalyst Platinum or platinum compounds
Hydrogen pressure 1–20 atmospheres
Temperature -20°C to +120°C
Solvent Inert solvents (e.g., ethanol, ethyl acetate)
Reaction time Several hours depending on scale
Yield High yields reported, superior to prior art

This method allows a one-step reduction to the saturated piperidine ring bearing the benzylsulfanyl methyl substituent, yielding the target compound efficiently.

Preparation via Nucleophilic Substitution

Method Description

Another method involves the nucleophilic substitution of a halomethyl piperidine derivative with benzylthiol or a benzylsulfanyl anion source. This approach is supported by general synthetic organic chemistry principles and is referenced indirectly in patent CN1583742A, which covers preparation methods for related piperidinyl compounds.

Typical Synthetic Route

  • Starting from 2-(halomethyl)piperidine (e.g., 2-(chloromethyl)piperidine), the halogen is displaced by benzylthiol under basic or neutral conditions.
  • The reaction is carried out in an appropriate solvent such as tetrahydrofuran, toluene, or methanol.
  • Base catalysts or phase-transfer catalysts may be used to enhance nucleophilicity and reaction rate.
  • After completion, the reaction mixture is purified by extraction, filtration, and recrystallization.

Reaction Conditions and Notes

Parameter Typical Range/Value
Nucleophile Benzylthiol or benzylsulfanyl anion
Solvent Tetrahydrofuran, toluene, methanol
Base Sodium hydroxide, potassium carbonate (optional)
Temperature Room temperature to reflux
Reaction time Several hours (typically 4–24 h)
Purification Extraction, recrystallization

This method is versatile and allows for the introduction of the benzylsulfanyl group with good selectivity and moderate to high yields.

Comparative Analysis of Methods

Aspect Pyridinium Salt Hydrogenation Nucleophilic Substitution
Starting Materials Pyridinium salts with benzylsulfanyl group 2-(Halomethyl)piperidine + benzylthiol
Catalyst Platinum-based hydrogenation catalysts Base or phase-transfer catalysts
Reaction Conditions Hydrogen atmosphere, mild temperature Ambient to reflux temperatures
Complexity One-step hydrogenation Multi-step (halogenation + substitution)
Yield High yields reported Moderate to high yields
Scalability Suitable for industrial scale Common in lab-scale synthesis

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Pyridinium Salt Hydrogenation Formation of pyridinium salt → hydrogenation High yield, one-step, clean reaction Requires hydrogenation setup, catalysts
Nucleophilic Substitution Halomethyl piperidine + benzylthiol substitution Simple reagents, flexible Longer reaction time, purification needed

This detailed analysis integrates multiple patent sources and chemical synthesis principles to provide a comprehensive overview of the preparation methods for 2-[(Benzylsulfanyl)methyl]piperidine. The hydrogenation of pyridinium salts is the most efficient and high-yielding method, while nucleophilic substitution offers a practical alternative for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding piperidine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperidine derivatives are widely explored for their pharmacological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity References
2-[(Benzylsulfanyl)methyl]piperidine Benzylsulfanyl methyl ~237.37 (calculated) Not explicitly reported -
Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) Indanone, methoxy groups 415.96 Potent AChE inhibition (Alzheimer’s therapy)
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine Furan-2-ylmethyl sulfanyl methyl 211.33 Lab use (biological activity N/A)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzoylamino ethyl ~366.48 (calculated) AChE inhibition (rigid analog, higher potency)
4-Fluoromethylphenidate Fluorophenyl, methyl ester ~279.30 (calculated) Psychoactive (dopamine/norepinephrine reuptake inhibition)
Key Observations:
  • Steric Influence: The flexible benzylsulfanyl chain might reduce AChE inhibitory activity compared to rigid analogs like donepezil, where the indanone group stabilizes the active conformation .
  • Bioisosteric Replacements : Replacing benzene with furan (as in 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine) reduces molecular weight and alters aromatic interactions, possibly diminishing target affinity .

Biological Activity

2-[(Benzylsulfanyl)methyl]piperidine, a compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with biomolecules, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzylsulfanyl group. Its structural characteristics allow for various interactions within biological systems, particularly with enzymes and receptors involved in neurotransmission.

Research indicates that 2-[(Benzylsulfanyl)methyl]piperidine interacts primarily with cholinesterase enzymes, which are crucial for the metabolism of acetylcholine in the nervous system. By inhibiting these enzymes, the compound may enhance cholinergic signaling, making it a candidate for treating neurological disorders such as Alzheimer's disease .

Enzyme Interaction

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and potentially improving cognitive function in neurodegenerative conditions .
  • Anti-inflammatory Properties : Preliminary studies suggest that 2-[(Benzylsulfanyl)methyl]piperidine may exhibit anti-inflammatory effects, which could be beneficial in developing new therapeutic agents targeting inflammation.

Comparative Studies

A comparative analysis with structurally similar compounds reveals variations in biological activity based on slight modifications in their chemical structure. Below is a summary table highlighting these comparisons:

Compound NameStructure/Functional GroupsUnique Features
4-[(Benzylsulfanyl)methyl]piperidineSimilar piperidine structurePotentially different biological activity
N-benzyl-4-(trifluoromethyl)piperidineTrifluoromethyl group additionEnhanced lipophilicity and altered pharmacokinetics
2-(Benzylsulfanyl)pyridinePyridine ring instead of piperidineDifferent electronic properties and reactivity

Case Studies and Research Findings

  • Cholinergic Modulation : A study using molecular field analysis demonstrated that derivatives of N-benzylpiperidines, which include compounds similar to 2-[(Benzylsulfanyl)methyl]piperidine, effectively inhibit AChE and alleviate memory deficits associated with Alzheimer's disease .
  • Anti-inflammatory Activity : In vitro assays have shown that related compounds can significantly suppress COX-2 activity, indicating potential anti-inflammatory effects. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
  • Antiviral Potential : Although not directly tested for antiviral properties, the structural similarities of piperidine derivatives suggest potential efficacy against viral infections. Some studies have highlighted the antiviral activity of other piperidine derivatives against various viruses, indicating a possible avenue for future research on 2-[(Benzylsulfanyl)methyl]piperidine .

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